molecular formula C16H12F3NO4 B3741533 N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B3741533
M. Wt: 339.26 g/mol
InChI Key: YZSQSQCNLZKKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a trifluoromethoxyphenyl group, which is a phenyl ring with a trifluoromethoxy (OCF3) substituent . This group is found in various compounds and is known for its unique properties .


Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethoxyphenyl group would include a phenyl ring with a trifluoromethoxy substituent . The exact structure would depend on the other components of the molecule.


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would depend on the specific compound .

Advantages and Limitations for Lab Experiments

One of the advantages of using TFMPP in lab experiments is its ability to induce anxiety-like behavior in animal models. This makes it a useful tool for studying anxiety-related disorders and the effects of potential therapeutic agents. However, one limitation of using TFMPP is its potential for inducing adverse effects, such as changes in heart rate and blood pressure, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is the development of more selective agonists for the serotonin 5-HT1A receptor, which could have therapeutic applications for anxiety and mood disorders. Another area of interest is the study of the effects of TFMPP on other neurotransmitter systems, such as the glutamate and GABA systems, which could provide insight into its mechanism of action and potential therapeutic applications. Finally, there is a need for further research on the safety and potential adverse effects of TFMPP, particularly in the context of its use as a research tool.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anxiogenic effects, which makes it a useful tool for studying anxiety-related disorders. TFMPP has also been studied for its potential as a therapeutic agent for the treatment of depression and other mood disorders.

Safety and Hazards

Compounds with a trifluoromethoxyphenyl group can have various safety and hazard profiles. For example, some can cause skin and eye irritation .

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-4-2-11(3-5-12)20-15(21)10-1-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQSQCNLZKKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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